molecular formula C16H16O4 B1621255 4'-O-Methyldavidigenin CAS No. 65428-04-8

4'-O-Methyldavidigenin

Cat. No.: B1621255
CAS No.: 65428-04-8
M. Wt: 272.29 g/mol
InChI Key: MEZSKKITJGNMJJ-UHFFFAOYSA-N
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Description

4’-O-Methyldavidigenin is a chemical compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . It is a type of dihydrochalcone, a subclass of flavonoids, which are naturally occurring compounds found in various plants. This compound is known for its potential biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-O-Methyldavidigenin typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of 2-hydroxy-4-methoxybenzaldehyde and 4-hydroxyacetophenone as starting materials. These compounds undergo a Claisen-Schmidt condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-O-Methyldavidigenin can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4’-O-Methyldavidigenin can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

4’-O-Methyldavidigenin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-O-Methyldavidigenin involves its interaction with various molecular targets and pathways. It has been shown to modulate insulin signaling pathways, which can improve glucose uptake and utilization in cells. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

4’-O-Methyldavidigenin can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of 4’-O-Methyldavidigenin.

Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-3,5-8,10,17,19H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZSKKITJGNMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376610
Record name 4'-O-Methyldavidigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65428-04-8
Record name 4'-O-Methyldavidigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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